1,8-Cyclotetradecanedione Offers a 14-Membered Ring and 1,8-Diketone Substitution Pattern Distinct from Monoketone Macrocyclic Musks
1,8-Cyclotetradecanedione is a 14-membered macrocyclic diketone with carbonyl groups at positions 1 and 8, yielding a C14H24O2 formula and molecular weight of 224.34 g/mol [1]. In contrast, the major commercial macrocyclic musk ketones—cyclopentadecanone (Exaltone®) and 3-methylcyclopentadecanone (Muscone)—are 15-membered monoketones with formulas C15H28O (MW 224.38) and C16H30O (MW 238.41), respectively [2]. Macrocyclic lactone musks such as cyclopentadecanolide (Exaltolide®) possess a 16-membered ring with an ester linkage, formula C15H28O2 (MW 240.38) . The 1,8-cyclotetradecanedione structure is unique among fragrance intermediates for its specific diketone placement on a 14-membered ring [3].
| Evidence Dimension | Ring size and carbonyl count |
|---|---|
| Target Compound Data | 14-membered ring; 2 carbonyl groups at positions 1 and 8; C14H24O2; MW 224.34 |
| Comparator Or Baseline | Cyclopentadecanone: 15-membered ring; 1 carbonyl; C15H28O; MW 224.38. 3-Methylcyclopentadecanone (Muscone): 15-membered ring; 1 carbonyl; C16H30O; MW 238.41. Cyclopentadecanolide (Exaltolide®): 16-membered ring; 1 ester; C15H28O2; MW 240.38 |
| Quantified Difference | Target has 2 carbonyl groups vs 1 in all comparators; 14-membered ring vs 15- or 16-membered; diketone vs monoketone or lactone functionality |
| Conditions | Structural analysis based on established chemical identity and literature |
Why This Matters
The 1,8-diketone structure provides two distinct reactive sites for downstream functionalization, enabling synthetic pathways not accessible with monoketone macrocyclic musks.
- [1] NIST Chemistry WebBook. 1,8-Cyclotetradecanedione. SRD 69. View Source
- [2] Moore, T. Synthesis and Fragrance Properties of Macrocyclic Musks. 2005. Review. View Source
- [3] Yang, B. Q.; Jiang, J. L.; Bai, Y. J.; Lu, J.; Shi, Z. Synthesis of Large-ring Cycloalkanediones from Bis-Grignard Reagent and Dinitriles. Chinese Chemical Letters, 2004, 15(1), 5-6. View Source
